L-Isoleucine ethyl ester
Overview
Description
L-Isoleucine ethyl ester: is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C8H17NO2 and a molecular weight of 159.2261 g/mol . It is often utilized in research related to protein synthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoleucine, ethyl ester, L- typically involves the esterification of L-isoleucine with ethanol. This reaction is catalyzed by an acid, such as hydrochloric acid, to form the ethyl ester derivative. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of isoleucine, ethyl ester, L- follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and L-isoleucine, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Oxo derivatives of isoleucine.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: L-Isoleucine ethyl ester is used as a building block in the synthesis of peptides and other complex molecules. It is also employed in studies related to stereochemistry and chiral synthesis .
Biology: In biological research, the compound is used to study protein synthesis and metabolism. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .
Medicine: It is used in the formulation of prodrugs and as a precursor in the synthesis of pharmaceuticals .
Industry: this compound is used in the production of various industrial chemicals and as an additive in certain formulations .
Mechanism of Action
The mechanism of action of isoleucine, ethyl ester, L- involves its incorporation into metabolic pathways related to amino acid synthesis and degradation. The compound can be hydrolyzed to release L-isoleucine, which then participates in protein synthesis and other metabolic processes. The molecular targets include enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases .
Comparison with Similar Compounds
- Leucine, ethyl ester, L-
- Valine, ethyl ester, L-
- Alanine, ethyl ester, L-
Comparison: L-Isoleucine ethyl ester is unique due to its branched-chain structure, which imparts specific stereochemical properties. Compared to leucine, ethyl ester, L-, and valine, ethyl ester, L-, isoleucine, ethyl ester, L- has an additional methyl group, making it more hydrophobic. This structural difference affects its reactivity and interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-amino-3-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWNTVICOHCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-74-4 | |
Record name | Ethyl L-isoleucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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